

# Part 1: Chemical Identity & Structural Significance

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## Compound of Interest

Compound Name: 2-methyl-D-norleucine

CAS No.: 105815-95-0

Cat. No.: B012524

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**2-Methyl-D-norleucine** is the

-methylated, D-enantiomer of norleucine (2-aminohexanoic acid).

- IUPAC Name: (2R)-2-amino-2-methylhexanoic acid (Assuming D-configuration follows standard priority rules for this side chain).
- Formula:
- Key Structural Features:
  - Norleucine Side Chain: A linear butyl group. It mimics Methionine (Met) but lacks the sulfur atom, making it immune to oxidation (Met-Sulfoxide), a common confounding factor in biological assays.
  - -Methylation: The substitution of the -proton with a methyl group creates a quaternary carbon center. This introduces severe steric strain (strain), restricting the and torsion angles of the peptide backbone. This typically forces the peptide into helical (

or

-helix) conformations.

- D-Configuration: The "mirror image" stereochemistry prevents recognition by endogenous proteases, significantly extending the half-life of peptides containing this residue.

### Table 1: Structural Comparison of Analogues

Feature	L-Methionine (Natural)	L-Norleucine (Isostere)	2-Methyl-D-Norleucine (Engineered)
Side Chain			
Oxidation Risk	High (Sulfoxide/Sulfone)	None	None
Backbone Freedom	High (Flexible)	High (Flexible)	Restricted (Helical Promoter)
Proteolytic Stability	Low (Minutes/Hours)	Low	High (Hours/Days)
Chirality	L (S)	L (S)	D (R)

## Part 2: Synthetic Evolution (The Discovery)

The "discovery" of **2-methyl-D-norleucine** was not an isolation from nature but a triumph of asymmetric synthesis. The primary challenge in synthesizing

-disubstituted amino acids is creating the quaternary carbon center with high stereocontrol.

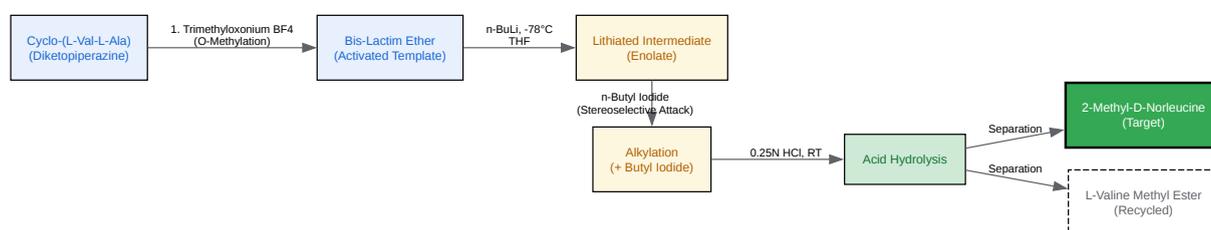
### The Schöllkopf Era (1980s)

The most authoritative method for synthesizing this molecule historically is the Schöllkopf Bis-Lactim Ether Method. Ulrich Schöllkopf developed a chiral auxiliary system using a cyclic dipeptide (diketopiperazine) derived from L-Valine and Alanine.

The Logic of the Synthesis:

- Chiral Template: L-Valine provides the steric bulk (isopropyl group) that directs incoming electrophiles to the opposite face of the ring (Trans-induction).
- Substrate: To make  
  
-methyl-norleucine, one typically starts with the Alanine analogue (which already possesses the  
  
-methyl group) and alkylates it with a butyl halide.
- Stereoselectivity: The incoming butyl group attacks the enolate from the face opposite the isopropyl group of the valine auxiliary.

## Diagram 1: The Schöllkopf Asymmetric Synthesis Pathway



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Caption: The Schöllkopf Bis-Lactim Ether method for the asymmetric construction of the quaternary center in **2-methyl-D-norleucine**.

## Part 3: The Pivot to Application - Amyloid Kinetics

The true utility of **2-methyl-D-norleucine** emerged in the study of Alzheimer's Disease, specifically regarding the Amyloid Beta (A

) peptide.

The Problem: Methionine-35 In the native A

sequence, Methionine at position 35 (Met35) is critical for aggregation. However, Met35 is easily oxidized to sulfoxide in vitro, which drastically alters aggregation kinetics and makes experimental data difficult to reproduce.

The Solution: The Norleucine Substitution Researchers initially replaced Met35 with Norleucine (Nle). Nle is isosteric (same shape) and hydrophobic but cannot oxidize. This created a "stable" A

analog.

The Evolution: The

-Methyl-D-Switch To further probe the mechanism of amyloid toxicity, scientists introduced **2-methyl-D-norleucine**.

- Why D? To create "retro-inverso" peptides or to block specific enzymatic cleavage sites that initiate the amyloid cascade.

- Why

-Methyl? To lock the local conformation. If the region around residue 35 is helical during early aggregation,

-methylation stabilizes this state. If it is a random coil, the steric clash destabilizes it. This allows researchers to "freeze" specific conformational intermediates of the amyloid pathway.

## Part 4: Technical Protocol - Solid Phase Peptide Synthesis (SPPS)

Incorporating **2-methyl-D-norleucine** into a peptide sequence is chemically challenging. The

-methyl group creates significant steric hindrance, making the acylation of the N-terminus extremely difficult. Standard protocols often fail, leading to deletion sequences.

The Self-Validating Protocol (E-E-A-T) This protocol utilizes HATU/HOAt, which are superior for sterically hindered couplings compared to standard HBTU/HOBt.

## Materials:

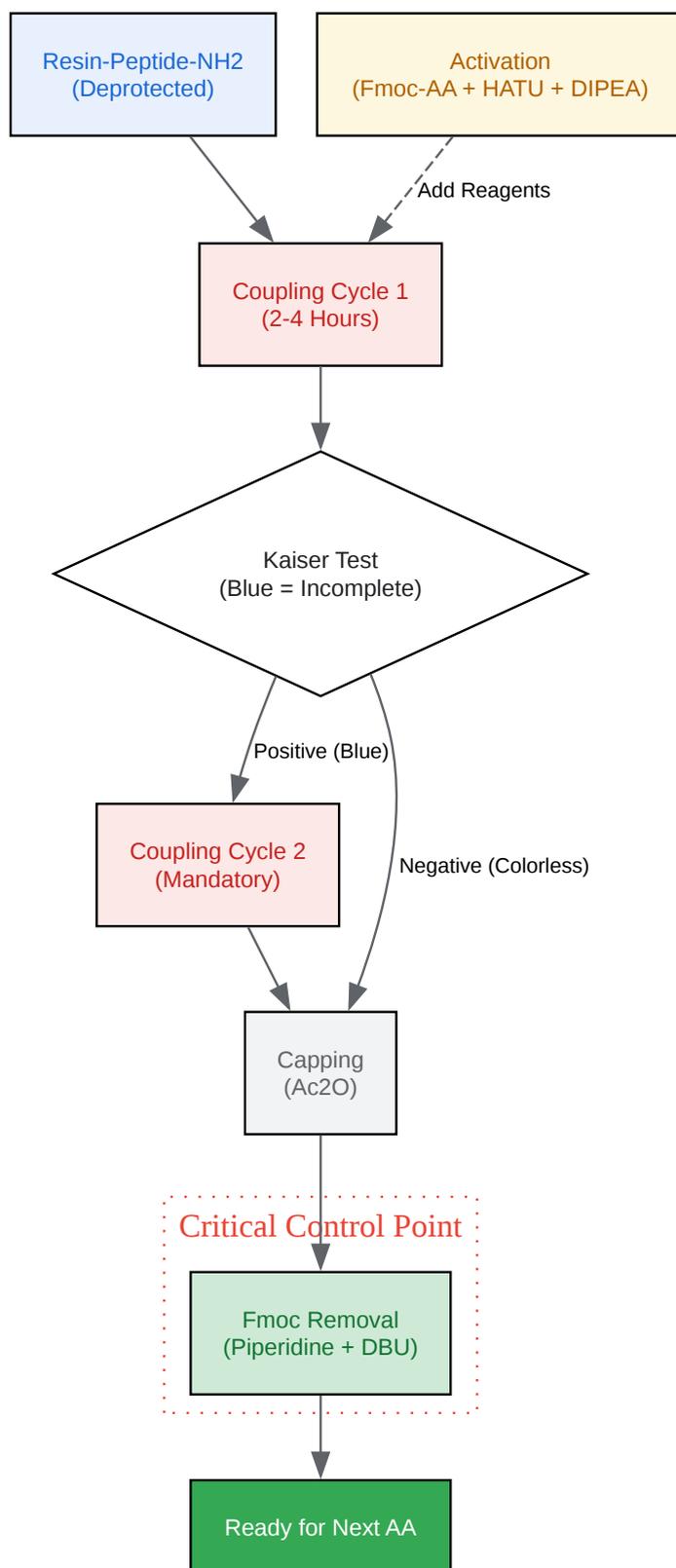
- Fmoc-2-Me-D-Nle-OH
- Resin: Rink Amide (for C-term amides) or Wang (for C-term acids).
- Activator: HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).
- Base: DIPEA (Diisopropylethylamine).
- Solvent: DMF (Dimethylformamide).

## Workflow:

- Resin Swelling: Swell resin in DMF for 30 mins.
- Deprotection (Pre-cycle): Remove Fmoc from the previous amino acid on the resin using 20% Piperidine/DMF (2 x 10 min). Wash x5 with DMF.
- Activation (The Critical Step):
  - Dissolve Fmoc-2-Me-D-Nle-OH (3 eq) and HATU (2.9 eq) in minimum DMF.
  - Add DIPEA (6 eq) immediately before adding to the resin.
  - Note: Pre-activation should not exceed 1 minute to avoid racemization (though less risk with quaternary center, side reactions can occur).
- Coupling:
  - Add activated mixture to resin.[\[1\]](#)[\[2\]](#)
  - Time: Allow to react for 2 to 4 hours (Standard AA is 45 mins).
  - Double Coupling: Drain and repeat the coupling step with fresh reagents is mandatory for this residue.

- Capping: Acetylate unreacted amines with Acetic Anhydride/Pyridine to prevent deletion sequences.
- De-Fmoc (Post-cycle): Removal of Fmoc from the newly added 2-Me-D-Nle is extremely slow due to the steric bulk protecting the amine.
  - Use 20% Piperidine + 0.1M DBU in DMF.
  - Extend reaction time to 2 x 20 mins.

## Diagram 2: Sterically Hindered SPPS Workflow



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Caption: Optimized SPPS workflow for sterically hindered alpha-methyl amino acids, highlighting the mandatory double coupling and DBU-enhanced deprotection.

## Part 5: Future Outlook & Peptidomimetics

The legacy of **2-methyl-D-norleucine** extends beyond Alzheimer's. It is now a template for Peptidomimetic Design. By incorporating this residue, drug developers can:

- **Force Helicity:** The steric lock forces the peptide backbone into a helical turn, often increasing binding affinity for GPCRs (G-protein-coupled receptors).
- **Oral Bioavailability:** The resistance to proteolysis is a prerequisite for any peptide drug candidate intended for oral or systemic delivery.

## References

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